molecular formula C53H77N15O12S B1673327 Hoe 140, desarg(10)- CAS No. 138680-92-9

Hoe 140, desarg(10)-

Cat. No.: B1673327
CAS No.: 138680-92-9
M. Wt: 1148.3 g/mol
InChI Key: NZVSWJBJOVGTMD-HBRAAJGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hoe 140, desarg(10)- is a potent B1 bradykinin antagonist.

Properties

CAS No.

138680-92-9

Molecular Formula

C53H77N15O12S

Molecular Weight

1148.3 g/mol

IUPAC Name

(2S,3aS,7aS)-4-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3a-[2-[[(2S)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C53H77N15O12S/c54-32(12-4-17-61-50(56)57)45(75)65-34(13-5-18-62-51(58)59)48(78)68-20-6-14-37(68)41(72)31-11-3-15-38-52(31,39(71)25-64-47(77)35-22-28(70)24-63-35)43(42(73)40-30-10-2-1-8-27(30)16-19-60-40)53(67-38,49(79)80)44(74)36(26-69)66-46(76)33(55)23-29-9-7-21-81-29/h7,9,16,19,21,28,31-38,43,63,67,69-70H,1-6,8,10-15,17-18,20,22-26,54-55H2,(H,64,77)(H,65,75)(H,66,76)(H,79,80)(H4,56,57,61)(H4,58,59,62)/t28?,31?,32-,33+,34+,35+,36+,37+,38+,43?,52+,53+/m1/s1

InChI Key

NZVSWJBJOVGTMD-HBRAAJGISA-N

SMILES

C1CCC2=C(C1)C=CN=C2C(=O)C3C4(C(CCCC4NC3(C(=O)C(CO)NC(=O)C(CC5=CC=CS5)N)C(=O)O)C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)CNC(=O)C7CC(CN7)O

Isomeric SMILES

C1CCC2=C(C1)C=CN=C2C(=O)C3[C@@]4([C@H](CCCC4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)N[C@@]3(C(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CS6)N)C(=O)O)C(=O)CNC(=O)[C@@H]7CC(CN7)O

Canonical SMILES

C1CCC2=C(C1)C=CN=C2C(=O)C3C4(C(CCCC4NC3(C(=O)C(CO)NC(=O)C(CC5=CC=CS5)N)C(=O)O)C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)CNC(=O)C7CC(CN7)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10-desArg-HOE 140
Arg-(3-Hyp-5-Thi-7-Tic-9-Oic)-9-desArg-bradykinin
bradykinin, Arg-(Hyp(3)-Thi(5)-Tic(7)-Oic(8))-desArg(9)-
bradykinin, arginyl-(hydroxypropyl(3)-3-thienylalanyl(5)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl(7)-octahydro-1H-indole-2-carbonyl(8))-desarginyl(9)-
D-Arg(Hyp(3)-Thi(5)-D-Tic(7)-Oic(8)-desArg(10))BK
DArg(Hyp(3)-Thi(5)-DTic(7)-Oic(8))desArg(9)-BK
des-Arg(10)-HOE140
HOE 140, desArg(10)-
HOE 140, desarginyl(10)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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